N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Overview
Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that features a unique combination of indoline and thiadiazole moieties
Mechanism of Action
Target of Action
Indoline derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets in the body.
Mode of Action
Indoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indoline derivatives , it can be inferred that the compound may influence multiple biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Indolin-1-yl-2-oxoethyl Intermediate: This step involves the reaction of indoline with an appropriate acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.
Thiadiazole Ring Formation: The intermediate is then reacted with thiosemicarbazide under cyclization conditions to form the 1,3,4-thiadiazole ring.
Final Coupling: The thiadiazole intermediate is coupled with isobutyryl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective agent and its ability to interact with specific molecular targets in the brain.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological systems are studied to understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds such as indoline-2,3-dione and indoline-2-carboxylic acid share structural similarities with the indoline moiety.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring structure.
Uniqueness
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is unique due to the combination of indoline and thiadiazole moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-10(2)14(22)17-15-18-19-16(24-15)23-9-13(21)20-8-7-11-5-3-4-6-12(11)20/h3-6,10H,7-9H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWWOHSPBMDFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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